2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol
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Overview
Description
2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol is a heterocyclic compound that belongs to the pyrazolopyridine family This compound is characterized by its unique structure, which combines a pyrazole ring fused with a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1-phenyl-3-(2-phenylethynyl)-1H-pyrazole-4-carbaldehyde with iodine to form intermediate 4-(azidomethyl)-1-phenyl-3-(phenylethynyl)-1H-pyrazoles. This intermediate undergoes electrophilic cyclization to yield the desired pyrazolopyridine structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyrazolopyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds.
Scientific Research Applications
2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound has shown potential as an antiproliferative agent against various cancer cell lines.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating diseases such as cancer and neurodegenerative disorders.
Mechanism of Action
The mechanism of action of 2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol involves its interaction with specific molecular targets. For instance, it has been shown to induce poly (ADP-ribose) polymerase 1 (PARP-1) cleavage and activate caspase 9, leading to apoptosis in cancer cells . The compound also affects the expression levels of proliferating cell nuclear antigen (PCNA), which is crucial for cell proliferation.
Comparison with Similar Compounds
Similar Compounds
2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines: These compounds share a similar core structure but differ in their substitution patterns.
1H-Pyrazolo[3,4-b]pyridines: These compounds have a similar pyrazolopyridine structure but may have different substituents at various positions.
Uniqueness
2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to induce apoptosis and its potential use in pH sensing applications make it a valuable compound for further research and development.
Properties
Molecular Formula |
C7H11N3O |
---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
2-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-one |
InChI |
InChI=1S/C7H11N3O/c1-10-7(11)5-3-2-4-8-6(5)9-10/h8-9H,2-4H2,1H3 |
InChI Key |
ARBZZIURARQYIV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=C(N1)NCCC2 |
Origin of Product |
United States |
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